molecular formula C13H10Cl2N2O B3573901 3-chloro-N-(5-chloropyridin-2-yl)-4-methylbenzamide

3-chloro-N-(5-chloropyridin-2-yl)-4-methylbenzamide

Cat. No.: B3573901
M. Wt: 281.13 g/mol
InChI Key: QRZIWWKUUNUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-chloro-2-pyridinyl)-4-methylbenzamide is a carbonyl compound and an organohalogen compound . It has been studied in the context of its complex with Human Factor Xa .


Molecular Structure Analysis

The crystal structure of 3-chloro-N-(5-chloro-2-pyridinyl)-4-methylbenzamide has been studied . The compound binds in an L-shaped conformation with a chloroaromatic ring buried deeply in the S1 pocket . A chlorinated phenyl ring bridges the substituents in the S1 and S4 pockets via amide linkers .

Mechanism of Action

The compound has been studied as a potential inhibitor of factor Xa, a key enzyme in the blood clotting process . It binds to factor Xa in an L-shaped conformation, with a chloroaromatic ring deeply buried in the S1 pocket .

Safety and Hazards

Specific safety and hazard information for 3-chloro-N-(5-chloro-2-pyridinyl)-4-methylbenzamide is not available in the sources I found . As with all chemicals, it should be handled with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-8-2-3-9(6-11(8)15)13(18)17-12-5-4-10(14)7-16-12/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZIWWKUUNUFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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